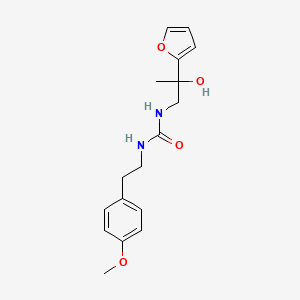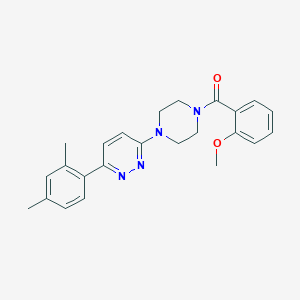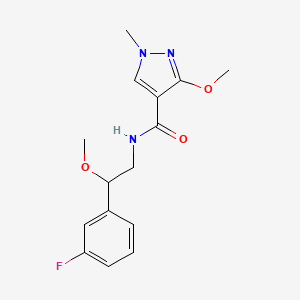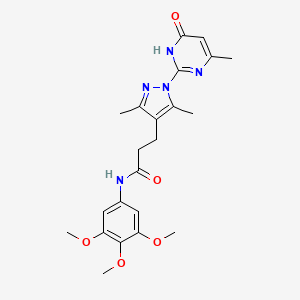![molecular formula C13H13N3O3 B2477709 1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole CAS No. 477710-91-1](/img/structure/B2477709.png)
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired molecule. The synthesis analysis would include a detailed description of these reactions, including the starting materials, reaction conditions, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with various reagents, under different conditions. The products of these reactions can provide valuable information about the structure and properties of the compound .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .Scientific Research Applications
Tautomerism and Structural Analysis
- NH-pyrazoles, including compounds structurally related to 1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxy-1H-pyrazole, have been studied for their unique tautomerism. The tautomeric behavior of these compounds in solution and solid state has been explored using techniques like X-ray crystallography and NMR spectroscopy, providing insights into their structural dynamics (Cornago et al., 2009).
Antibacterial Properties and DNA Photocleavage
- Research on derivatives of 1H-pyrazoles, such as 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles, has shown promising antibacterial properties. These compounds have been evaluated for their inhibitory potential against various bacterial strains, and their ability to cleave DNA upon exposure to light has been investigated, suggesting potential applications in antimicrobial therapies and molecular biology (Sharma et al., 2020).
Molecular Structure and Tautomerism Studies
- The molecular structure of compounds related to 1,3-dimethyl-1H-pyrazoles has been a subject of study. Investigations into their tautomerism, spectral analysis, and the influence of functional groups on their properties have been conducted, providing insights into the structural and electronic characteristics of these molecules (Ibnaouf et al., 2019).
Synthesis and Characterization
- The synthesis of new pyrazole derivatives and their characterization through spectroscopic methods have been explored. These studies focus on understanding the chemical properties and potential applications of such compounds in various fields, including materials science and drug development (Özkınalı et al., 2018).
Supramolecular Materials
- 1H-pyrazoles have been recognized for their ability to form hydrogen-bonded supramolecular materials. Investigations into their thermal stability, fluorescence, and H-bonding capabilities have revealed significant differences based on substituents, paving the way for their use in the development of advanced materials (Moyano et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-dimethyl-4-[(E)-2-nitroethenyl]-5-phenoxypyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-10-12(8-9-16(17)18)13(15(2)14-10)19-11-6-4-3-5-7-11/h3-9H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEOPWIRRUUEGY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C[N+](=O)[O-])OC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/[N+](=O)[O-])OC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477626.png)

![2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2477629.png)
![[1-(Oxan-4-yl)ethyl]hydrazine dihydrochloride](/img/structure/B2477630.png)




![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2477641.png)

![1-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-(4-methylbenzyl)piperidine-3-carboxamide](/img/structure/B2477644.png)

![6-(Chloromethyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2477648.png)
![Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)